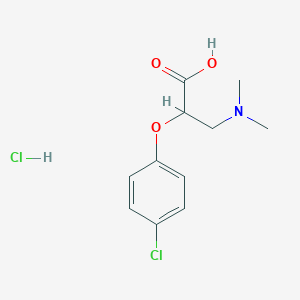![molecular formula C18H21NO5 B5103071 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5103071.png)
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring methoxy, methyl, and nitro functional groups, contributes to its diverse chemical properties and reactivity.
准备方法
The synthesis of 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxypropyl intermediate.
Nitration: The phenoxypropyl intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.
Final coupling: The nitrated intermediate is then coupled with 4-methylphenol under suitable conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
化学反应分析
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity to target proteins and enzymes, modulating their activity and function.
相似化合物的比较
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
4-Chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene: This compound has a similar structure but with a chloro substituent, which can alter its reactivity and biological activity.
1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
属性
IUPAC Name |
1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-13-5-7-16(15(11-13)19(20)21)23-9-4-10-24-17-8-6-14(2)12-18(17)22-3/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJTIXJWJAQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5102999.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)
![3-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5103034.png)
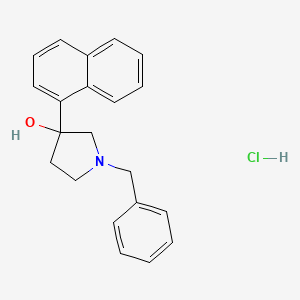
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)
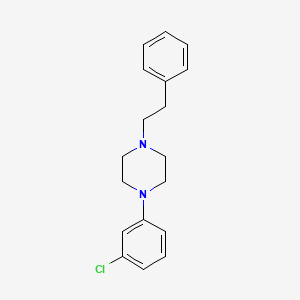
![METHYL 2-{[(2-BENZAMIDO-5-BROMOPHENYL)(2-CHLOROPHENYL)METHYL]AMINO}ACETATE](/img/structure/B5103056.png)
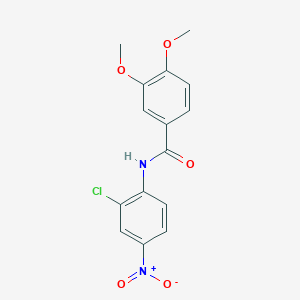
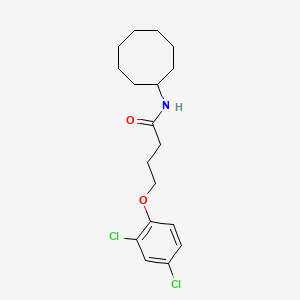
![3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)
